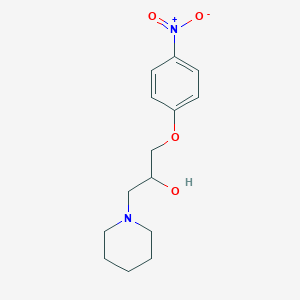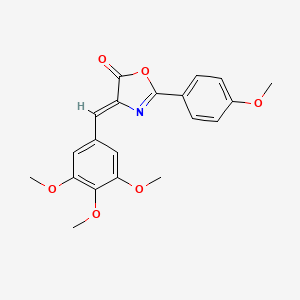
1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol, also known as NPPB, is a chemical compound that has been used in scientific research for many years. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects in a range of different experimental systems. In
作用机制
The mechanism of action of 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol is complex and involves the inhibition of chloride channels in a variety of different ways. 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol has been shown to block the pore of chloride channels, preventing chloride ions from passing through. It has also been shown to alter the gating properties of chloride channels, making them less likely to open in response to stimuli. Additionally, 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol has been shown to affect the trafficking and localization of chloride channels within cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol are diverse and depend on the specific type of chloride channel being inhibited. 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol has been shown to affect ion transport in a variety of different tissues, including airway epithelia, intestinal epithelia, and renal tubules. It has also been shown to affect cell volume regulation and neuronal signaling. In addition, 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol has been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol in lab experiments is its potency as a chloride channel inhibitor. 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol is able to inhibit a wide range of different chloride channels at relatively low concentrations, making it a useful tool for studying the role of chloride channels in different physiological processes. However, one limitation of using 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol is its potential for off-target effects. 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol has been shown to affect a variety of different ion channels and transporters, which can make it difficult to interpret experimental results.
未来方向
There are many exciting future directions for research involving 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol. One area of interest is the development of more selective inhibitors of specific chloride channels. This could help to clarify the role of different chloride channels in different physiological processes. Another area of interest is the development of 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol derivatives with improved pharmacological properties, such as increased potency or reduced off-target effects. Finally, there is interest in using 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol as a therapeutic agent for a variety of different diseases, including cystic fibrosis and cancer.
合成方法
The synthesis of 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol involves the reaction of 4-nitrophenol with 1-piperidin-1-ylpropan-2-ol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of another base. The synthesis of 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol is relatively straightforward and can be carried out using standard laboratory techniques.
科学研究应用
1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol has been used extensively in scientific research as an inhibitor of chloride channels. It has been shown to have a variety of effects on different types of chloride channels, including CFTR, CaCC, and ClC-2. 1-(4-nitrophenoxy)-3-(1-piperidinyl)-2-propanol has also been used to study the role of chloride channels in a range of different physiological processes, including ion transport, cell volume regulation, and neuronal signaling.
属性
IUPAC Name |
1-(4-nitrophenoxy)-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c17-13(10-15-8-2-1-3-9-15)11-20-14-6-4-12(5-7-14)16(18)19/h4-7,13,17H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKIYIZTJIPXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4956423.png)
![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956437.png)
![N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B4956455.png)
![1-[4-(2-isopropoxyphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4956461.png)
![2-[4-[2-(allyloxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4956465.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B4956468.png)
![3-({4-[2-(4-bromophenyl)-2-cyanovinyl]phenoxy}methyl)benzoic acid](/img/structure/B4956488.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4956492.png)

![1-ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4956503.png)
![ethyl 1-hydroxy-5-methoxy[1]benzofuro[2,3-f]quinoline-2-carboxylate](/img/structure/B4956505.png)

![5-(3-bromobenzylidene)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956514.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956518.png)